(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
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Overview
Description
This compound is a hydrazone derivative, which means it contains a -NHN= group. Hydrazone derivatives are known for their wide range of biological activities . The compound also contains a methyloxazole group, which is a heterocyclic compound containing an oxazole ring. Oxazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate oxazole derivative with a hydrazine derivative. The exact method would depend on the specific substituents present on these starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, a hydrazone group, and a dimethylamino group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As a hydrazone derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the dimethylamino group might make the compound more basic, while the oxazole ring might contribute to its stability .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile and its derivatives are of significant interest in the field of medical imaging, particularly in the diagnosis of Alzheimer's disease. Amyloid imaging ligands, similar in structure to the compound , have been developed to measure amyloid deposits in vivo in the brain of Alzheimer's disease patients. PET amyloid imaging, utilizing such compounds, represents a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique facilitates early detection of Alzheimer's disease and is instrumental in the evaluation of new antiamyloid therapies (Nordberg, 2007).
Antineoplastic Agents Development
Research over the last 15 years has focused on the discovery and development of a novel series of compounds, including this compound, as potential antineoplastic (anticancer) drug candidates. These compounds have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. They demonstrate greater tumor-selective toxicity and act as modulators of multi-drug resistance, affecting apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and mitochondrial functions. These findings underscore the potential of such compounds in cancer therapy, warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Synthetic Utilities in Medicinal Chemistry
The compound and its related derivatives serve as crucial intermediates in the synthesis of polyfunctional heteroaromatics. Their unique reactivity and structural features make them valuable for creating a wide array of heterocyclic compounds, which are essential in medicinal chemistry for the development of new therapeutic agents. These synthetic utilities include the generation of compounds with potential pharmacological activities, demonstrating the compound's versatility and importance in drug discovery and development processes (Ibrahim, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFSGDQJYYOODW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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